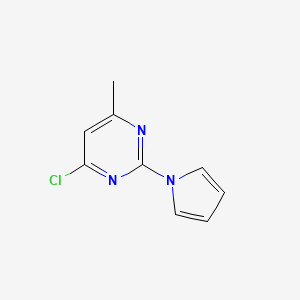
4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine
描述
4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C9H8ClN3. It is characterized by a pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a pyrrole ring at the 2-position.
作用机制
Target of Action
Pyrrole and its derivatives, which include 4-chloro-6-methyl-2-(1h-pyrrol-1-yl)pyrimidine, have been noted for their potent anticancer activities . They are known to interact with several targets such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase .
Mode of Action
It is known that pyrrole derivatives can inhibit the activity of enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase . These enzymes play crucial roles in cell proliferation and survival, and their inhibition can lead to the death of cancer cells .
Biochemical Pathways
It is known that pyrrole derivatives can affect various biochemical pathways related to cell proliferation and survival . For example, they can inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides required for DNA replication .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that pyrrole derivatives can induce apoptosis, a form of programmed cell death, in cancer cells . This can lead to the reduction of tumor size and potentially to the elimination of the cancer .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of a compound .
生化分析
Biochemical Properties
4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to cell cycle arrest, making the compound a potential candidate for cancer therapy. Additionally, this compound may interact with other proteins and enzymes involved in cellular signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The influence of this compound on cell signaling pathways, such as the MAPK/ERK pathway, can lead to alterations in gene expression and cellular metabolism. These changes can result in reduced cell viability and increased sensitivity to other therapeutic agents. Furthermore, the compound’s impact on gene expression may involve the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, contributing to its cytotoxic effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes and proteins. By binding to the active site of cyclin-dependent kinases, the compound inhibits their activity, leading to cell cycle arrest . This inhibition is achieved through competitive binding, where this compound competes with the natural substrate of the enzyme. Additionally, the compound may exert its effects through enzyme activation or inhibition, depending on the specific target. Changes in gene expression induced by this compound can further modulate cellular functions, contributing to its overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro experiments. Its degradation products may also exhibit biological activity, potentially complicating the interpretation of experimental results. Long-term exposure to this compound in in vivo studies has demonstrated sustained effects on cellular processes, including persistent cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity while effectively inhibiting target enzymes and proteins . Higher doses can lead to toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant harm to the organism. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Additionally, this compound may alter metabolic flux and metabolite levels, further modulating cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its bioavailability and therapeutic potential. The compound may be actively transported across cellular membranes, facilitated by transport proteins such as ATP-binding cassette (ABC) transporters. Additionally, binding to intracellular proteins can modulate the distribution of this compound within specific cellular compartments, impacting its biological activity.
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, localization to the nucleus can facilitate interactions with nuclear proteins and influence gene expression. Similarly, accumulation in the mitochondria can impact mitochondrial function and cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine involves the reaction of 4-chloro-6-methyl-2-aminopyrimidine with pyrrole under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated to reflux for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole-2,3-diones or reduction to form pyrrolidines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed
Major Products Formed
Substitution: Formation of 4-amino-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine.
Oxidation: Formation of pyrrole-2,3-diones.
Reduction: Formation of pyrrolidines.
Coupling: Formation of biaryl derivatives
科学研究应用
4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds
相似化合物的比较
Similar Compounds
- 4-Chloro-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Uniqueness
4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesIts unique structure makes it a valuable compound for the development of new pharmaceuticals and materials .
属性
IUPAC Name |
4-chloro-6-methyl-2-pyrrol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMTWZSRVXQOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


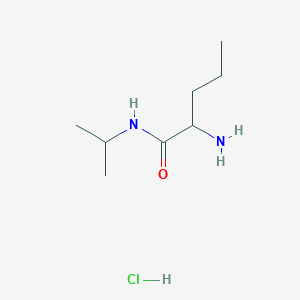
![[1-(Morpholin-4-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405720.png)
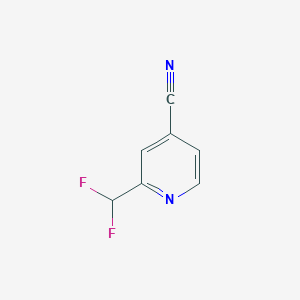
![Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1405723.png)
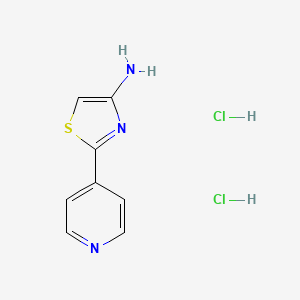
![7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1405726.png)
![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)
![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)
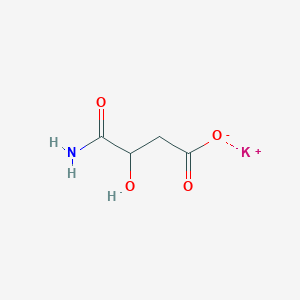
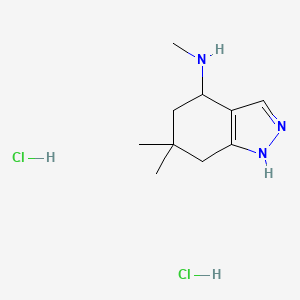
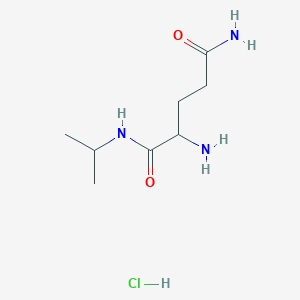
![[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405735.png)
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1405736.png)
![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/structure/B1405737.png)
